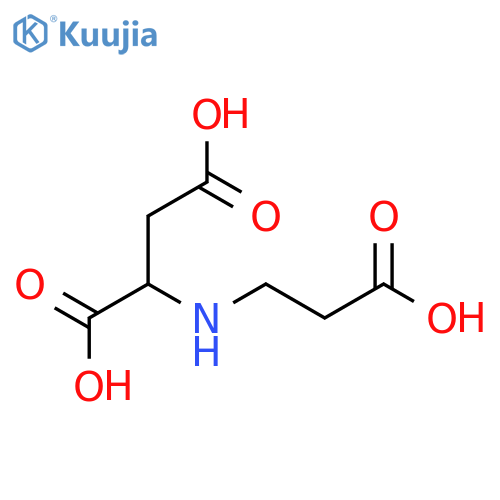Cas no 153352-57-9 (2-(2-carboxyethyl)aminobutanedioic Acid)

153352-57-9 structure
商品名:2-(2-carboxyethyl)aminobutanedioic Acid
2-(2-carboxyethyl)aminobutanedioic Acid 化学的及び物理的性質
名前と識別子
-
- 2-[(2-carboxyethyl)amino]butanedioic acid
- 153352-57-9
- AINPCLWBWFSAQV-UHFFFAOYSA-N
- DGA35257
- AKOS024330580
- 2-((2-Carboxyethyl)amino)succinicacid
- 2-(2-CARBOXY-ETHYLAMINO)-SUCCINIC ACID
- CS-0236997
- EN300-176282
- 2-(2-carboxyethylamino)butanedioic Acid
- 2-((2-Carboxyethyl)amino)succinic acid
- SCHEMBL2129341
- 2-(2-carboxyethyl)aminobutanedioic Acid
-
- インチ: InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)
- InChIKey: AINPCLWBWFSAQV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.05863707Da
- どういたいしつりょう: 205.05863707Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124Ų
- 疎水性パラメータ計算基準値(XlogP): -3.9
2-(2-carboxyethyl)aminobutanedioic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C179615-50mg |
2-[(2-carboxyethyl)amino]butanedioic Acid |
153352-57-9 | 50mg |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-176282-0.25g |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Enamine | EN300-176282-0.5g |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| Enamine | EN300-176282-2.5g |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-176282-0.05g |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
| TRC | C179615-10mg |
2-[(2-carboxyethyl)amino]butanedioic Acid |
153352-57-9 | 10mg |
$ 70.00 | 2022-06-06 | ||
| Enamine | EN300-176282-10.0g |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 10g |
$4176.0 | 2023-06-08 | |
| A2B Chem LLC | AW09837-500mg |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 500mg |
$833.00 | 2024-04-20 | |
| Aaron | AR01BDYX-100mg |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 100mg |
$489.00 | 2025-02-09 | |
| Aaron | AR01BDYX-10g |
2-[(2-carboxyethyl)amino]butanedioic acid |
153352-57-9 | 95% | 10g |
$5767.00 | 2023-12-15 |
2-(2-carboxyethyl)aminobutanedioic Acid 関連文献
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
153352-57-9 (2-(2-carboxyethyl)aminobutanedioic Acid) 関連製品
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 13769-43-2(potassium metavanadate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
